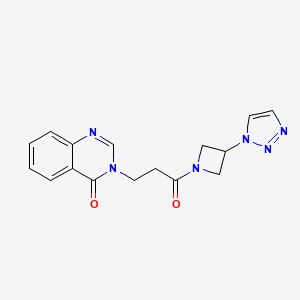

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

The compound 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to an azetidine ring (4-membered nitrogen heterocycle) substituted with a 1,2,3-triazole moiety. This hybrid structure combines two pharmacologically significant motifs:

Properties

IUPAC Name |

3-[3-oxo-3-[3-(triazol-1-yl)azetidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUZJKMKINVYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne under copper(I) catalysis (CuAAC). This reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

-

Synthesis of the Azetidine Intermediate: : The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Coupling of the Triazole and Azetidine: : The triazole and azetidine intermediates are coupled through a nucleophilic substitution reaction, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

-

Final Coupling: : The final step involves coupling the quinazolinone core with the triazole-azetidine intermediate, usually through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing automated systems for purification and isolation of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Chemical Biology: Employed in the design of bioorthogonal reactions for labeling and tracking biomolecules.

Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the quinazolinone core can act as a pharmacophore, binding to active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency: The Cu@Py-Oxa@SPION catalyst used for analogous triazole-quinazolinones achieves high yields (77–86%) and recyclability (7 cycles without loss of activity) , suggesting a viable route for the target compound.

- Biological Activity: Triazole-quinazolinone hybrids exhibit broad activities (antimicrobial, anticancer) due to synergistic interactions between the motifs .

Physical and Chemical Properties

Data gaps exist for the target compound, but trends in analogs suggest:

- Solubility: Quinazolinones are typically lipophilic; triazole incorporation improves aqueous solubility via hydrogen bonding .

- Thermal Stability : Pyrrolidine derivatives decompose above 200°C ; azetidine’s strain may lower this threshold.

Biological Activity

The compound 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a novel structure in medicinal chemistry, combining a quinazolinone core with triazole and azetidine functionalities. This unique arrangement suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 295.30 g/mol. The presence of the triazole ring is significant as it is known for its versatility in drug design and biological activity modulation.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various quinazolinone derivatives possess potent antibacterial and antifungal activities against a range of pathogens:

| Pathogen | Activity Detected | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 1.95 μg/mL | |

| Escherichia coli | MIC = 2.50 μg/mL | |

| Candida albicans | MIC = 3.90 μg/mL | |

| Pseudomonas aeruginosa | MIC = 2.00 μg/mL |

The minimum inhibitory concentrations (MICs) for these compounds were determined using the broth microdilution method, confirming their efficacy against both gram-positive and gram-negative bacteria as well as fungi.

Anticancer Activity

Quinazolinones have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and growth.

The biological activity of This compound can be attributed to several factors:

- Triazole Ring : Known to interact with biological targets through hydrogen bonding and π–π interactions, enhancing binding affinity to enzymes or receptors.

- Azetidine Structure : This moiety may facilitate cellular uptake and enhance bioavailability.

- Quinazolinone Core : The pharmacophore associated with this structure is linked to various pharmacological effects including anti-inflammatory and anticancer activities.

Case Studies

Several studies have synthesized derivatives of quinazolinones and evaluated their biological activities:

- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and tested them against multiple bacterial strains, demonstrating significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : In silico studies have shown that certain quinazolinone derivatives exhibit strong binding affinities to target proteins involved in disease pathways, suggesting potential as therapeutic agents .

Q & A

Q. What are the predominant synthetic routes for 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and what are their methodological limitations?

Answer: The synthesis typically involves modular strategies:

- Alkylation of quinazolinone cores with functionalized intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions .

- Copper-catalyzed click chemistry for introducing the 1,2,3-triazole moiety, leveraging azide-alkyne cycloaddition .

- Stepwise assembly using ethyl α-(4'-oxoquinazolin-3'-yl) acetate as a synthon, followed by coupling with azetidine derivatives .

Limitations:

- Metal catalyst residues (e.g., copper) require rigorous purification for biological studies .

- Long reaction times (12–24 hours) for multi-step protocols .

- Low yields (<50%) in cyclization steps due to steric hindrance from the azetidine-triazole group .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Time (h) | Drawbacks |

|---|---|---|---|---|

| Alkylation | K₂CO₃ | 45–60 | 8–12 | Requires pre-functionalized intermediates |

| Click Chemistry | Cu(I) | 60–75 | 4–6 | Catalyst removal challenges |

| Synthon-based Assembly | None | 30–50 | 24+ | Multi-step, low efficiency |

Q. How should researchers design initial biological activity screening for this compound?

Answer: A tiered approach is recommended:

In vitro assays :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .

- Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza A/H1N1) .

Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases linked to disease pathways .

Follow-up : Dose-response curves (IC₅₀ determination) and selectivity indices against non-target cells .

Q. What spectroscopic techniques are critical for confirming structural integrity?

Answer:

- ¹H/¹³C NMR : Verify azetidine-triazole proton environments (δ 7.5–8.5 ppm for triazole protons) and quinazolinone carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine ring and triazole orientation (e.g., CCDC deposition codes from Acta Crystallographica reports) .

- HRMS : Confirm molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency across synthesis methods be resolved?

Answer:

- Controlled experiments : Compare Cu(I) vs. Ru(II) catalysts in click chemistry to assess regioselectivity and by-product profiles .

- Kinetic studies : Use in-situ FTIR or HPLC to monitor intermediate formation rates in alkylation vs. cyclization steps .

- Computational modeling : DFT calculations to identify transition-state barriers in azetidine ring closure .

Q. What strategies optimize reaction yield while minimizing by-products?

Answer:

- Solvent optimization : Replace acetone with DMF to enhance intermediate solubility in alkylation steps .

- Microwave-assisted synthesis : Reduce cyclization time from 24 hours to 2 hours (e.g., 100°C, 300 W) .

- Protecting groups : Use Boc-protected azetidine to prevent side reactions during triazole coupling .

Q. How does the 1,2,3-triazole-azetidine moiety influence physicochemical properties?

Answer:

- Lipophilicity : Triazole increases logP by ~0.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Hydrogen bonding : Azetidine nitrogen and triazole C-H act as hydrogen bond donors/acceptors, affecting solubility (e.g., 0.1 mg/mL in PBS) .

- Metabolic stability : In vitro liver microsome assays show triazole-azetidine reduces CYP3A4-mediated oxidation .

Q. What in silico approaches predict binding affinity to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17); focus on triazole-azetidine hydrogen bonds with kinase hinge region .

- MD simulations : GROMACS-based 100 ns trajectories to assess binding stability under physiological conditions .

- QSAR models : Train models on quinazolinone derivatives to correlate substituent electronegativity with IC₅₀ values .

Q. Table 2: Key Physicochemical Properties

| Property | Value/Characteristic | Method | Reference |

|---|---|---|---|

| LogP | 2.1 ± 0.3 | Shake-flask | |

| Aqueous solubility | 0.1 mg/mL (pH 7.4) | UV-Vis spectrometry | |

| Metabolic stability (t₁/₂) | 45 min (human microsomes) | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.